7-Hydroxyisoquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

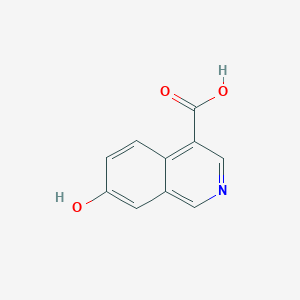

7-Hydroxyisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their aromatic polycyclic structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-4-carboxylic acid typically involves the demethylation of 7-methoxyisoquinoline-4-carboxylic acid. One common method includes dissolving 7-methoxyisoquinoline-4-carboxylic acid in a mixture of hydrogen bromide and acetic acid, followed by heating the reaction mixture to 130°C in a sealed tube for three hours . After cooling, the volatiles are removed under reduced pressure, and the crude product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of microwave-assisted processes has also been explored for the preparation of quinoline derivatives, which could potentially be adapted for industrial-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinoline-2,4-dicarboxylic acid.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

7-Hydroxyisoquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Hydroxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit hemozoin polymerization, which is crucial for their antimalarial activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

- 7-Hydroxyquinoline-3-carboxylic acid

- 7-Hydroxy-2-naphthoic acid

- 4-Isoquinolinecarboxylic acid

Comparison: 7-Hydroxyisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties . Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Biologische Aktivität

7-Hydroxyisoquinoline-4-carboxylic acid (7-HICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 7-HICA, including its mechanisms of action, interactions with enzymes, and potential applications in drug development.

Chemical Structure and Properties

7-HICA is characterized by its isoquinoline backbone, with a hydroxy group at the 7-position and a carboxylic acid at the 4-position. Its molecular formula is C10H9NO3, and it has a molecular weight of approximately 189.17 g/mol. The unique functional groups present in 7-HICA contribute to its reactivity and biological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that 7-HICA exhibits several notable biological activities:

- Antioxidant Properties : 7-HICA has been implicated in reducing oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer. Its ability to scavenge free radicals may contribute to its protective effects in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that 7-HICA can interact with specific enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence the pharmacokinetics of drugs metabolized by these enzymes.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, making it relevant in the context of treating infections. Its structural similarity to other bioactive isoquinoline derivatives suggests it may target similar pathways.

- Role in Cancer Research : There is emerging evidence that 7-HICA may act as an inhibitor of fibroblast activation protein (FAP), which plays a role in tumor progression and metastasis. This positions 7-HICA as a potential candidate for cancer therapeutics .

The precise mechanism of action of 7-HICA remains under investigation; however, its interactions with various molecular targets suggest several pathways through which it exerts its effects:

- Enzyme Interaction : As a substrate for cytochrome P450 enzymes, 7-HICA may modulate the activity of these enzymes, potentially leading to altered drug metabolism and efficacy.

- Chelation Properties : Similar compounds have demonstrated metal chelation capabilities, which can inhibit metalloenzymes relevant in disease pathology .

Study on Enzyme Inhibition

A study conducted on various isoquinoline derivatives indicated that compounds similar to 7-HICA effectively inhibit malate dehydrogenase, an important enzyme involved in metabolic processes. The correlation between structural features and enzyme inhibition was established through quantitative structure-activity relationship (QSAR) analysis .

Antimicrobial Testing

In vitro studies have demonstrated that 7-HICA exhibits antimicrobial activity against several bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, showing promising results comparable to established antibiotics.

Comparison with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 7-Hydroxyquinoline-3-carboxylic acid | Enzyme inhibition | Similar structural features |

| 8-Hydroxyquinoline-7-carboxylic acid | Antimicrobial properties | Known for β-lactamase inhibition |

| 4-Isoquinolinecarboxylic acid | Potential anti-cancer properties | Shares core isoquinoline structure |

Eigenschaften

IUPAC Name |

7-hydroxyisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-1-2-8-6(3-7)4-11-5-9(8)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHLYYXKRIGWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.